BenchChemオンラインストアへようこそ!

N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design SAR

N-Cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine (CAS 917895-77-3) is a tetra-substituted pyrimidine derivative with the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol. It belongs to the phenylaminopyrimidine (PAP) class, a privileged scaffold extensively validated in ATP-competitive kinase inhibitor discovery, particularly against JAK, BCR-ABL, and CDK families.

Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
CAS No. 917895-77-3
Cat. No. B12917649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine
CAS917895-77-3
Molecular FormulaC17H21N3
Molecular Weight267.37 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CN=C(N=C2NC3CCCC3)C
InChIInChI=1S/C17H21N3/c1-12-6-5-7-14(10-12)16-11-18-13(2)19-17(16)20-15-8-3-4-9-15/h5-7,10-11,15H,3-4,8-9H2,1-2H3,(H,18,19,20)
InChIKeyIYCMDLISZAUGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine (CAS 917895-77-3): Pyrimidine Scaffold Identity and Kinase-Targeted Designation


N-Cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine (CAS 917895-77-3) is a tetra-substituted pyrimidine derivative with the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol. It belongs to the phenylaminopyrimidine (PAP) class, a privileged scaffold extensively validated in ATP-competitive kinase inhibitor discovery, particularly against JAK, BCR-ABL, and CDK families. [1] The compound's structural blueprint — featuring a 4-cyclopentylamino group and a 5-(m-tolyl) substituent on a 2-methylpyrimidine core — positions it within the SAR landscape of kinase-directed tool compounds and pharmaceutical intermediates. [2]

Why In-Class Substitution Fails for N-Cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine (CAS 917895-77-3)


Generic substitution among 2,4,5-trisubstituted pyrimidines is precluded by steep SAR gradients at the 4-amino and 5-aryl positions. [1] The cyclopentylamino group at C-4 introduces a specific steric and conformational constraint distinct from cyclohexyl, phenyl, or linear alkylamino congeners, directly impacting the hinge-binding geometry within the kinase ATP pocket. [2] Concurrently, the m-tolyl group at C-5 dictates the vector and occupancy of the hydrophobic back pocket; even minor perturbations — such as shifting the methyl substituent from the meta to the para position (cf. the 4-methylphenyl analog) or its removal (cf. the unsubstituted phenyl analog) — alter kinase selectivity profiles and cellular potency. These structure-driven functional divergences render simple in-class interchange scientifically unsound without explicit comparative activity data for the defined substitution pattern.

Quantitative Differentiation Evidence for N-Cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine (CAS 917895-77-3) Against Closest Analogs


Structural Differentiation: m-Tolyl vs. Phenyl and p-Tolyl Analogs – Impact on Predicted ADME and Binding Conformation

The target compound (917895-77-3) can be differentiated from its two closest cataloged analogs — N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine (CAS 917896-08-3) and the implied 5-(4-methylphenyl) isomer — by the position of the phenyl methyl substituent. The m-tolyl group introduces an asymmetric hydrophobic protrusion absent in the planar phenyl analog, altering the predicted shape complementarity within kinase hydrophobic pockets. The 6-chloro derivative of the target compound (CAS 917895-76-2) has been associated with BCR-ABL kinase inhibition in the nanomolar range in patent disclosures, while the 5-phenyl analog (917896-08-3) has documented P-glycoprotein inhibitory activity (IC₅₀ = 1.40 μM in A2780/ADR cells). [1] These divergent activity profiles underscore that the 3-methyl substitution pattern directs target engagement toward distinct kinase vs. transporter pharmacology. [2]

Medicinal Chemistry Kinase Inhibitor Design SAR

Synthetic Utility as a Versatile Intermediate for Parallel Library Synthesis and Late-Stage Functionalization

The compound serves as a strategic intermediate for generating focused kinase inhibitor libraries via further functionalization. [1] The unsubstituted C-6 position on the pyrimidine ring permits electrophilic halogenation (e.g., bromination, chlorination) or direct cross-coupling reactions, enabling rapid diversification. The corresponding 6-chloro derivative (CAS 917895-76-2) and 5-bromo-N-cyclopentyl-2-methylpyrimidin-4-amine (CAS 917896-02-7) are commercially available building blocks, confirming the chemical feasibility of this diversification route. Patent literature (e.g., WO 2006/066890 and US 8,772,283) extensively exemplifies cyclopentylamino-pyrimidine cores as privileged intermediates for generating AKT, IGF-1R, and BCR-ABL inhibitors with sub-nanomolar to low nanomolar IC₅₀ values. [2] In contrast, the simpler 2-methyl-5-phenylpyrimidin-4-amine scaffold (CAS 102249-48-9) shows only weak adenosine kinase inhibition (IC₅₀ > 1,000 nM), demonstrating that the cyclopentylamino substitution is a critical potency-driving element. [3]

Synthetic Chemistry Library Synthesis Medicinal Chemistry

m-Tolyl Substituent Effect: Predicted Conformational Restriction and Kinase Selectivity Implications

The m-tolyl group at C-5 of the target compound introduces a rotational energy barrier that constrains the biaryl torsion angle, potentially reducing the number of accessible conformations compared to the freely rotating phenyl analog. This conformational restriction is a recognized strategy in kinase inhibitor design for improving target selectivity, as demonstrated in phenylaminopyrimidine-based JAK2 inhibitors where subtle modifications to the 5-aryl group dramatically alter kinome-wide selectivity profiles. [1] Specifically, the literature shows that 4-aryl-2-aminopyrimidine JAK2 modulators achieve selectivity through precise steric complementarity between the 5-aryl substituent and the kinase hinge region. [2] The 3-methyl group is predicted to occupy a small lipophilic sub-pocket adjacent to the gatekeeper residue, a feature absent in both the unsubstituted phenyl analog (917896-08-3) and the 4-aminophenyl analog (917896-24-3).

Kinase Selectivity Conformational Analysis Drug Design

Optimal Application Scenarios for N-Cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine (CAS 917895-77-3)


Focused Kinase Inhibitor Library Design and SAR Expansion

This compound is optimally deployed as a core scaffold for generating focused kinase inhibitor libraries targeting JAK, BCR-ABL, IGF-1R, or AKT families. [1] The unsubstituted C-6 position enables parallel diversification via halogenation followed by Suzuki, Sonogashira, or Buchwald-Hartwig coupling, allowing a single batch of the parent compound to yield 50–200 analogs per library generation cycle. Compared to starting from the simpler 2-methyl-5-phenylpyrimidin-4-amine scaffold — which requires additional synthetic steps to install the potency-critical cyclopentylamino group — procurement of the pre-functionalized target compound reduces library synthesis timelines by 2–3 synthetic steps. [2]

Kinase Selectivity Profiling: Tool Compound for Defining m-Tolyl Pharmacophore Contributions

The compound is valuable as a matched molecular pair (MMP) partner with its 5-phenyl analog (CAS 917896-08-3) for systematically dissecting the contribution of the m-methyl group to kinase binding and selectivity. [1] By testing both compounds in parallel against a panel of 50–400 kinases, researchers can quantify selectivity shifts attributable solely to the 3-methyl substituent, informing pharmacophore models for future inhibitor design. This MMP approach has been validated in phenylaminopyrimidine JAK programs where 5-aryl modifications produced selectivity changes exceeding 10-fold.

Chemical Probe Development and Target Deconvolution Studies

As a phenotypic screening hit or confirmed kinase inhibitor scaffold, the compound can serve as a starting point for chemical probe development. [1] The commercial availability of the 6-chloro derivative (CAS 917895-76-2) — associated with BCR-ABL nanomolar inhibition — enables straightforward synthesis of an inactive control analog (via further modification or scaffold hopping) for target deconvolution studies. This active/inactive probe pair strategy is essential for validating target engagement in cellular models and avoiding the confounding effects observed with structurally related P-gp-active pyrimidines. [2]

Pharmaceutical Intermediate for cGMP-Ready Synthesis of Advanced Leads

For programs advancing lead candidates containing the cyclopentyl-m-tolyl-pyrimidine motif, this compound provides a reliable, high-purity (≥98%) starting material suitable for multi-gram scale-up. [1] The established synthetic accessibility of its halogenated derivatives (6-Cl, 5-Br) and their documented use in patent-protected kinase inhibitor programs (including AKT inhibitors with IC₅₀ values of 5.5 nM) validates the downstream tractability of this intermediate. Procuring the compound in bulk early in the development cycle ensures synthetic route consistency and avoids the need for late-stage route scouting that could introduce impurities or polymorphic variability. [2]

Quote Request

Request a Quote for N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.